Boc-Arg-SBzl HCl

CAS No.:

Cat. No.: VC19824459

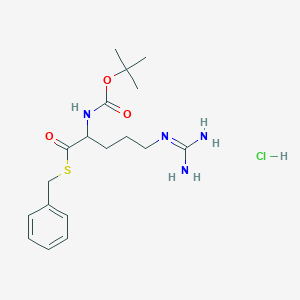

Molecular Formula: C18H29ClN4O3S

Molecular Weight: 417.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29ClN4O3S |

|---|---|

| Molecular Weight | 417.0 g/mol |

| IUPAC Name | S-benzyl 5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |

| Standard InChI | InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H |

| Standard InChI Key | NVMYMXWJQFBTFH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |

Introduction

Chemical Identity and Structural Features

Boc-Arg-SBzl HCl, systematically named S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate hydrochloride, belongs to the class of protected amino acid derivatives. Its molecular formula, C₁₈H₂₉ClN₄O₃S, corresponds to a molecular weight of 416.97 g/mol . The compound’s structure integrates two key protective groups:

-

Boc Group: A tert-butoxycarbonyl moiety shielding the α-amino group of arginine, removable under acidic conditions (e.g., trifluoroacetic acid).

-

Thiobenzyl Ester: A sulfur-based protecting group for the carboxyl functionality, cleavable via reductive methods (e.g., sodium borohydride) or catalytic hydrogenation.

The stereochemistry at the C2 position (S-configuration) ensures compatibility with native peptide sequences, while the hydrochloride salt enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) .

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C; desiccated | |

| Stability | Stable for 6 months at -80°C | |

| Purity | >98% (HPLC) |

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-Arg-SBzl HCl addresses the challenge of incorporating arginine residues, which are prone to side reactions due to their guanidinium group. The Boc protection strategy allows sequential deprotection without affecting the thiobenzyl ester, enabling iterative coupling cycles. A study by demonstrated the compound’s efficacy in cyclization reactions, where the thiobenzyl ester facilitated direct aminolysis of peptide thioesters. This method achieved cyclization efficiencies of 80–95% for peptides with C-terminal alanine, aspartate, or glycine residues, compared to <50% for arginine-terminated sequences .

Solution-Phase Cyclization Strategies

The thiobenzyl ester’s susceptibility to reductive cleavage makes Boc-Arg-SBzl HCl invaluable in solution-phase cyclization. For example, catalytic hydrogenation of the SBzl group generates a free thiol, which can undergo intramolecular disulfide formation or nucleophilic attack on adjacent electrophiles. This approach avoids racemization, a common issue in carbodiimide-mediated couplings .

| Mass (mg) | Target Concentration (mM) | DMSO Volume (mL) |

|---|---|---|

| 1 | 1 | 2.40 |

| 5 | 5 | 2.40 |

| 10 | 10 | 2.40 |

Note: Solutions stored at -20°C retain activity for 1 month; freeze-thaw cycles degrade thiobenzyl esters .

In Vivo Formulation Considerations

While primarily used in vitro, Boc-Arg-SBzl HCl has been formulated for preclinical studies via DMSO-based master stocks diluted in PEG300/Tween 80 aqueous mixtures. A typical protocol involves:

-

Dissolving 10 mg in 2.4 mL DMSO (10 mM).

-

Diluting 100 µL master stock with 900 µL PEG300.

Recent Advances and Future Directions

Emerging applications in cyclic peptide therapeutics have revitalized interest in thiobenzyl-protected intermediates. The compound’s compatibility with imidazole-mediated cyclization (as reported in ) positions it as a candidate for synthesizing macrocyclic inhibitors targeting protein-protein interactions. Future research may explore its utility in mRNA display libraries or stapled peptide architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume